molecular formula C12H18N2O2S B12859957 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine

1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine

Cat. No.: B12859957
M. Wt: 254.35 g/mol
InChI Key: ZVCAERVPBAMBNX-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine is a piperidine derivative featuring a para-substituted methanesulfonylphenyl group attached to the piperidine nitrogen and an amine group at the 4-position of the piperidine ring. Its structure combines a hydrophobic aromatic system with a polar sulfonamide moiety, influencing both physicochemical properties and biological interactions.

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

1-(4-methylsulfonylphenyl)piperidin-4-amine

InChI

InChI=1S/C12H18N2O2S/c1-17(15,16)12-4-2-11(3-5-12)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3

InChI Key

ZVCAERVPBAMBNX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Cyanohydrin Route with Grignard Reaction and Catalytic Hydrogenation

A well-documented method for preparing 4-amino-4-phenylpiperidines, which can be adapted for the methanesulfonyl-phenyl derivative, involves the following steps:

Step Description Conditions Outcome
(a) Formation of cyanohydrin intermediate Reaction of 1-benzyl-4-piperidone hydrochloride with potassium cyanide in toluene/water mixture at 15-45 °C, followed by addition of N-benzylmethylamine or other N-protected amines 15-45 °C, stirring 6-10 hours 1-benzyl-4-cyano-4-[(N-alkyl)benzylamino]piperidine intermediate
(b) Grignard reaction Treatment of the cyanohydrin intermediate with phenylmagnesium bromide in toluene/MTBE at 15-25 °C, followed by oxidative workup with hydrogen peroxide Room temperature, 2 hours reaction 1-benzyl-4-(N-alkyl)benzylamino-4-phenylpiperidine
(c) Catalytic hydrogenation and salt formation Hydrogenation over Pd/C at 45 °C under ambient pressure for 24 hours, followed by acidification with oxalic acid to form dioxalate salt 45 °C, 24 hours hydrogenation; reflux with acid 4-alkylamino-4-phenylpiperidine sesquioxalate salt

This method allows for the introduction of various N-alkyl substituents and can be modified to incorporate the methanesulfonyl group on the phenyl ring by using appropriately substituted phenylmagnesium bromide reagents.

Key notes:

  • The use of benzyl protecting groups facilitates selective reactions and can be removed by catalytic hydrogenation.
  • The cyanohydrin intermediate is crucial for introducing the amino substituent at the 4-position.
  • The Grignard reagent introduces the aryl substituent, which can be modified to include methanesulfonyl substitution.

Direct Sulfonylation of 4-Amino-4-phenylpiperidine

An alternative approach involves:

  • First synthesizing 4-amino-4-phenylpiperidine.
  • Then performing sulfonylation on the phenyl ring using methanesulfonyl chloride or related sulfonylating agents under controlled conditions.

This method requires:

  • Protection of the amino group to prevent side reactions.
  • Use of mild sulfonylation conditions to selectively functionalize the para position of the phenyl ring.

Synthesis via N-Phenyl-4-piperidone Intermediate

Another route involves the preparation of N-phenyl-4-piperidone derivatives, which can be converted to the target compound through:

  • Reduction of the ketone to the corresponding piperidinol.
  • Functional group transformations including sulfonylation and amination.

This method includes:

  • Use of ethanethiol and composite oxide catalysts for oxidation and reduction steps.
  • Controlled heating and stirring conditions (60-80 °C) for extended periods (16-24 hours) to achieve high purity intermediates.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield & Purity Notes
Cyanohydrin formation 1-benzyl-4-piperidone hydrochloride, KCN, toluene/water, 15-45 °C, 3-6 hours ~90% yield of cyanohydrin intermediate Use of potassium cyanide under controlled temperature to avoid side reactions
Grignard addition Phenylmagnesium bromide in toluene/MTBE, 15-25 °C, 2 hours ~85-90% yield Phenylmagnesium bromide can be substituted with 4-methanesulfonylphenylmagnesium bromide for target compound
Catalytic hydrogenation Pd/C catalyst, methanol, 45 °C, 24 hours ~80-85% yield Removes benzyl protecting groups, liberates free amine
Salt formation Oxalic acid in ethanol, reflux 1 hour High purity crystalline salt Facilitates isolation and purification

Research Findings and Industrial Considerations

  • The cyanohydrin-Grignard-hydrogenation sequence is favored for its relatively high yields and ability to introduce diverse substituents on the phenyl ring.
  • The use of benzyl protecting groups is advantageous but requires careful hydrogenation to avoid over-reduction.
  • Industrial scale-up challenges include handling of toxic cyanide reagents and control of reaction exotherms during Grignard addition.
  • Alternative methods avoiding phenyllithium reagents (which are difficult industrially) have been developed, favoring Grignard reagents for aryl introduction.
  • Sulfonylation post-piperidine formation allows for late-stage functionalization but requires selective conditions to avoid amino group modification.

Summary Table of Preparation Routes

Method Key Steps Advantages Disadvantages
Cyanohydrin + Grignard + Hydrogenation Cyanohydrin formation, Grignard addition of aryl group, catalytic hydrogenation High yield, versatile aryl substitution, well-studied Use of toxic cyanide, multi-step process
Direct Sulfonylation Synthesis of 4-amino-4-phenylpiperidine, sulfonylation of phenyl ring Late-stage modification, simpler reagents Requires protection of amine, possible side reactions
N-Phenyl-4-piperidone route Preparation of N-phenyl-4-piperidone, reduction, sulfonylation, amination Access to intermediates, catalytic oxidation/reduction Longer reaction times, complex catalyst systems

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium tr

Biological Activity

1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the available research findings regarding its biological properties, focusing on its antibacterial, enzyme inhibitory, and potential anticancer activities.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methanesulfonyl group and a phenyl group. This structural arrangement is crucial for its biological activity, as the piperidine moiety is known for its pharmacological versatility.

1. Antibacterial Activity

Research indicates that compounds similar to 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine exhibit notable antibacterial properties. A study evaluated various synthesized compounds for their antibacterial efficacy against several strains, including Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity, with some derivatives achieving IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 ± 0.15 µM) .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14 ± 0.003
7mBacillus subtilis0.63 ± 0.001
7nOther strains2.17 ± 0.006

These findings suggest that the methanesulfonyl group enhances the antibacterial potency of piperidine derivatives.

2. Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for therapeutic strategies aimed at treating neurodegenerative diseases like Alzheimer's.

In a comparative analysis, several derivatives demonstrated strong inhibitory effects on urease, with some compounds showing IC50 values as low as 1.13 µM, indicating their potential as effective urease inhibitors .

EnzymeCompoundIC50 (µM)
AcetylcholinesteraseVariousRange: 1.13 - 6.28
UreaseSelected CompoundsRange: 1.13 - 6.28

These results highlight the potential of this class of compounds in treating conditions associated with enzyme dysregulation.

Case Studies and Research Findings

A notable study synthesized several piperidine derivatives and evaluated their biological activities through in vitro assays. The results indicated that modifications in the piperidine structure could lead to enhanced biological activity, particularly in anticancer and antibacterial applications .

Key Findings:

  • Derivatives with additional functional groups showed improved binding affinity to target enzymes.
  • Structural modifications significantly influenced the cytotoxicity profiles against cancer cells.

Scientific Research Applications

Pharmaceutical Development

The primary application of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine lies in pharmaceutical development. Its structural features suggest that it may act as a ligand for various biological targets, particularly in the treatment of diseases modulated by specific receptors.

Receptor Binding and Antiproliferative Properties

Research indicates that derivatives of piperidine, including 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine, can exhibit significant binding affinity to sigma receptors, particularly the sigma-1 receptor. This receptor is implicated in various cellular processes, including cell proliferation and survival. Studies have shown that compounds with similar structures can inhibit the growth of cancer cells, demonstrating potential as anticancer agents .

Synthesis and Structural Characteristics

The synthesis of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine typically involves several steps, including the introduction of the methanesulfonamide group onto the phenyl ring. The compound's molecular formula is C13H18N2O2S, with a molecular weight of approximately 254.35 g/mol. Its unique configuration enhances its reactivity and biological profile compared to other piperidine derivatives.

Anticancer Activity

In experimental settings, compounds structurally related to 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, certain piperidine derivatives demonstrated inhibition of human non-small cell lung cancer cells comparable to established sigma receptor antagonists like haloperidol .

Potential Applications Beyond Oncology

While much of the research has focused on anticancer properties, the unique characteristics of 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine suggest potential applications in other therapeutic areas:

  • Neurological Disorders : Due to its ability to interact with sigma receptors, there is potential for its use in treating neurodegenerative diseases.
  • Inflammatory Conditions : Compounds with similar sulfonamide groups have been noted for their anti-inflammatory properties, indicating further avenues for investigation .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(4-piperidinyl)-N-phenylamideContains piperidine and phenyl groupsNoted for potent analgesic activity
PiperidineBasic six-membered ring structureCommonly used in various pharmaceutical applications
1-(4-Chloro-3-methoxy-phenyl)-piperazineSubstituted piperazine derivativeInvestigated for anti-influenza activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituent/Linkage Molecular Weight Key Features Reference
1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine 4-Methanesulfonylphenyl (direct N-link) 270.34 (calc.) Electron-withdrawing sulfonyl group; para-substitution enhances polarity
1-[(4-Chlorophenyl)methyl]piperidin-4-amine 4-Chlorobenzyl (N-CH2 linkage) 224.73 Chlorine increases lipophilicity; benzyl linker adds flexibility
1-(Methylsulfonyl)piperidin-4-amine Methylsulfonyl (direct N-link) 178.25 Lacks aromatic ring; simpler structure with high polarity
4-(Piperidin-1-ylsulfonyl)aniline Piperidinylsulfonyl linked to aniline 256.33 Aniline group instead of piperidine; sulfonyl as a bridge
1-(4-Methyl-benzyl)-piperidin-4-ylamine 4-Methylbenzyl (N-CH2 linkage) 218.30 Methyl group enhances lipophilicity; no sulfonyl moiety
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group in the target compound reduces electron density on the phenyl ring compared to methyl or methoxy substituents in analogs like 1-(4-Methyl-benzyl)-piperidin-4-ylamine . This may enhance interactions with polar biological targets.
  • Polarity and Solubility : The sulfonyl group increases polarity, likely reducing logP compared to chlorobenzyl or methylbenzyl derivatives, which could impact blood-brain barrier permeability .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methanesulfonyl-phenyl)-piperidin-4-ylamine, and what critical parameters influence yield?

Methodological Answer: The compound can be synthesized via sulfonylation of a piperidine precursor. A common approach involves reacting 4-aminopiperidine with 4-methanesulfonylphenyl derivatives (e.g., sulfonyl chlorides) under basic conditions (e.g., triethylamine). Key parameters include:

  • Reaction pH : Maintain neutrality to avoid decomposition of the sulfonyl group .
  • Temperature : Controlled heating (40–60°C) optimizes reaction kinetics without promoting side reactions .
  • Purification : Use column chromatography with a polar/non-polar solvent gradient (e.g., hexane/ethyl acetate) or recrystallization from methanol/water mixtures .
    Critical Challenges : Competing N-alkylation or over-sulfonylation may occur; monitor via TLC or HPLC .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the piperidine ring conformation (e.g., axial/equatorial amine) and sulfonyl group integration. Aromatic protons appear as a singlet (~7.8 ppm) due to the para-substituted sulfonyl group .
  • HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with sodium acetate and sodium 1-octanesulfonate) for purity assessment. Retention time typically ranges 8–10 minutes .
  • Mass Spectrometry : ESI-MS in positive ion mode shows a molecular ion peak at m/z 269.2 (M+H+^+) .

Q. What analytical strategies ensure accurate quantification of impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD : Detect impurities at 254 nm with a gradient elution (acetonitrile/0.1% trifluoroacetic acid). Calibrate against known degradation products (e.g., desulfonated piperidine derivatives) .
  • LC-MS/MS : Identify trace by-products (e.g., N-oxide derivatives) using collision-induced dissociation (CID) .
    Data Interpretation : Compare impurity profiles across batches to identify inconsistent reaction conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal Validation : Cross-verify results with SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., IC50_{50} in HEK293 cells) .
  • Impurity Profiling : Correlate bioactivity with HPLC-purity data; isolate impurities via prep-HPLC for individual testing .

Q. What strategies optimize regioselective functionalization of the piperidine ring in derivatives?

Methodological Answer:

  • Protection/Deprotection : Use Boc-protection for the amine to direct sulfonylation to the phenyl ring. Deprotect with TFA/CH2_2Cl2_2 (1:4) .
  • Catalysis : Employ Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl modifications without disturbing the sulfonyl group .
    Case Study : Introducing a methyl group at the piperidine 3-position reduced off-target kinase inhibition by 40% .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to predict logP (<3.5), solubility (>50 μM), and CYP450 inhibition risks .
  • Docking Studies : Simulate binding to target proteins (e.g., serotonin receptors) using AutoDock Vina; prioritize analogs with lower binding energy (<-8 kcal/mol) .
    Validation : Synthesize top candidates and compare in vitro permeability (Caco-2 assay) and metabolic stability (microsomal incubation) .

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